![molecular formula C17H20N2O3S B4409239 N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4409239.png)
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide, also known as ESI-09, is a small molecule inhibitor that targets the RAC1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell migration, proliferation, and differentiation. ESI-09 has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurological disorders.
Wirkmechanismus
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide targets the RAC1 signaling pathway by inhibiting the binding of RAC1 to its downstream effector proteins. RAC1 is a small GTPase that regulates various cellular processes, including cytoskeletal rearrangement, cell migration, and proliferation. The inhibition of RAC1 activity by this compound leads to the disruption of these cellular processes, resulting in the inhibition of cancer cell migration, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activation of RAC1 and its downstream effector proteins, leading to the inhibition of cancer cell migration and invasion. In animal models of inflammatory diseases, this compound reduces the production of pro-inflammatory cytokines and chemokines, leading to reduced inflammation. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its therapeutic potential in various diseases, making it a well-characterized target for research. However, this compound also has some limitations. It has a relatively low potency compared to other RAC1 inhibitors, which may limit its effectiveness in some experiments. In addition, this compound has been found to have off-target effects on other proteins, which may complicate the interpretation of some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide. One area of research is to investigate the potential of this compound as a therapeutic agent in cancer. Further studies are needed to determine the optimal dosage and treatment duration of this compound in different types of cancer. Another area of research is to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, further studies are needed to investigate the potential of this compound in other diseases, such as cardiovascular diseases and metabolic disorders. Finally, the development of more potent and selective RAC1 inhibitors may overcome some of the limitations of this compound and provide new therapeutic options for various diseases.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dimethylphenyl)-4-[(ethylsulfonyl)amino]benzamide has been extensively studied for its therapeutic potential in various diseases. In cancer research, this compound has been shown to inhibit the migration and invasion of cancer cells by targeting the RAC1 signaling pathway. In addition, this compound has been found to reduce inflammation in various animal models of inflammatory diseases, including rheumatoid arthritis and multiple sclerosis. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-4-(ethylsulfonylamino)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-23(21,22)19-15-10-8-14(9-11-15)17(20)18-16-7-5-6-12(2)13(16)3/h5-11,19H,4H2,1-3H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDBCZYZFAHEINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.